BHQ-2 amine

FRET qPCR Probe Design Molecular Beacon

Generic quenchers fail due to spectral mismatch, elevating background and reducing assay sensitivity. BHQ-2 amine is a precision-engineered dark quencher with a polyaromatic-azo backbone and amine-reactive group for carboxylate conjugation. - λmax 579 nm; effective range 550-650 nm; ε ~38,000 L/mol·cm - 96% quenching efficiency for Cy5 (vs Dabcyl 84%) - Higher synthesis yields than BHQ-3 for large-scale probe manufacturing - Enables multiplex qPCR (TAMRA, ROX, Cy3, Cy5) and stable intracellular probes (>14-day signal stability)

Molecular Formula C24H27N7O4
Molecular Weight 477.5 g/mol
Cat. No. B10823003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHQ-2 amine
Molecular FormulaC24H27N7O4
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCN(CCCN)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C24H27N7O4/c1-30(14-4-13-25)19-9-5-17(6-10-19)26-28-21-15-24(35-3)22(16-23(21)34-2)29-27-18-7-11-20(12-8-18)31(32)33/h5-12,15-16H,4,13-14,25H2,1-3H3
InChIKeyMFSYUHISYKRVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BHQ-2 Amine Specifications and Procurement


BHQ-2 amine (CAS 1241962-11-7) is a non-fluorescent dark quencher of the Black Hole Quencher™ family, characterized by its polyaromatic-azo backbone and amine-reactive functional group. With a peak absorption wavelength (λmax) of 579 nm and an effective quenching range spanning 550–650 nm, it is specifically engineered for solution-phase conjugation to carboxylate-containing biomolecules . As a true dark quencher lacking native fluorescence, it dissipates absorbed energy as heat, thereby minimizing background signal in fluorescence-based assays . Its molecular weight of 477.53 g/mol and extinction coefficient of approximately 38,000 L/mol·cm at 579 nm define its key physical parameters .

Amine-reactive conjugation to carboxylate biomolecules
Effective quenching range 550–650 nm for orange to far-red fluorophores
Non-fluorescent dark quencher for low-background FRET probe design

Why Generic Quencher Selection Fails: BHQ-2 Amine


Selecting a quencher based solely on the 'dark quencher' classification introduces significant performance risks, as quenching efficiency is critically dependent on the spectral overlap between the donor fluorophore and the acceptor quencher . Generic substitution fails because quenchers like BHQ-1, BHQ-2, BHQ-3, and Dabcyl possess distinct and non-overlapping absorption spectra tailored to specific fluorophore emission ranges [1]. For instance, employing BHQ-1 (λmax 534 nm) with a far-red dye like Cy5 results in suboptimal FRET efficiency compared to BHQ-2 (λmax 579 nm), leading to elevated background fluorescence and reduced assay sensitivity [2]. The following quantitative evidence substantiates why BHQ-2 amine constitutes a distinct procurement choice rather than a fungible commodity.

Spectral mismatch

BHQ-1 (534 nm) may not efficiently quench Cy5, leading to higher background.

Generic quencher assumption

Selecting any dark quencher without λmax overlap can reduce FRET efficiency and assay sensitivity.

Dabcyl replacement

Dabcyl (453 nm) shows lower quenching efficiency for far-red dyes, limiting signal-to-noise ratio.

BHQ-2 Amine Comparative Evidence


Cy5 Quenching: BHQ-2 vs Dabcyl

In a comprehensive evaluation by Marras et al., the quenching efficiency of various fluorophore-quencher pairs was quantified. For the far-red dye Cy5, BHQ-2 achieved 96% quenching efficiency, a substantial improvement over Dabcyl's 84% efficiency [1]. This 12-percentage-point difference translates directly to lower background signal and enhanced sensitivity in probes utilizing Cy5.

Cy5 Quenching
Head-to-head
96% vs 84%
Supports far-red probe sensitivity
+12 pp vs Dabcyl; molecular beacon context
FRET qPCR Probe Design Molecular Beacon

Absorption Wavelength: BHQ-2 vs BHQ-1 and Dabcyl

The spectral position of a quencher's absorption maximum determines its optimal fluorophore pairing. BHQ-2 exhibits a λmax of 579 nm, which is red-shifted by 45 nm relative to BHQ-1 (534 nm) and by 126 nm relative to Dabcyl (453 nm) [1]. This places BHQ-2 squarely within the emission range of orange to red dyes (e.g., TAMRA, ROX, Cy3), whereas BHQ-1 is optimal for green-yellow dyes (e.g., FAM, HEX).

Absorption Maximum
Reported
579 nm (BHQ-2)
Defines pairing with orange-red dyes
45 nm red-shift vs BHQ-1; 126 nm vs Dabcyl
FRET Spectral Overlap Fluorophore Pairing

Oligo Synthesis Yield: BHQ-2 vs BHQ-3

While BHQ-3 (λmax 672 nm) is theoretically optimal for quenching far-red dyes like Cy5 and Quasar 670, BHQ-2 is the preferred quencher for these dyes due to its superior manufacturing characteristics. According to LGC Biosearch Technologies, the final yield of BHQ-2-modified oligonucleotides is typically higher than that of BHQ-3-modified oligonucleotides, resulting in a more cost-effective synthesis with excellent purity [1].

Synthesis Yield
Data to verify
Higher yield reported
May support process economics
Manufacturer-stated preference; requires lot review
Oligo Synthesis Process Economics Procurement

Probe Stability for Long-Term Imaging

In a study developing a FRET probe for long-term imaging of active caspases, a BHQ-2 quencher was conjugated to a quantum dot (QD) donor via a peptide linker. The resulting probe demonstrated remarkable intracellular stability, maintaining a detectable luminescence signal for more than 14 days, which was longer than that achieved with comparable commercial products [1].

Intracellular Stability
Reported
>14 days signal
Supports long-term live-cell imaging
Caspase probe in osteoblastic cells
Intracellular Imaging Protease Assay Quantum Dot

Static Quenching: BHQ-2 vs BHQ-1 in Dual-Labeled Probes

In the context of dual-labeled TaqMan probes, BHQ-2 exhibits a broader absorption profile compared to BHQ-1. This property makes BHQ-2 the preferred quencher for longer probes where maximizing contact-mediated (static) quenching efficiency is critical to suppress background fluorescence .

Static Quenching
Class-level
Broader absorption profile
May benefit long qPCR probe design
Context-dependent; TaqMan probe guidance
TaqMan Probes Static Quenching qPCR

BHQ-2 Amine Key Applications


Multiplex qPCR with Far-Red Reporters

BHQ-2 amine is optimally deployed in multiplex qPCR assays where its 579 nm absorption maximum is precisely matched to quench orange- and red-emitting dyes like TAMRA, ROX, Cy3, and Cy5 . Its use enables robust signal-to-noise ratios in the orange-red detection channels, allowing for reliable simultaneous quantification of multiple targets (e.g., viral pathogens, gene expression panels) without the cross-talk or poor quenching associated with spectrally mismatched quenchers .

Far-Red FRET Probes for In Vivo Imaging

For in vivo imaging or assays involving complex biological matrices where tissue autofluorescence in the green spectrum is problematic, BHQ-2 amine is the quencher of choice for far-red fluorophores like Cy5. Its 96% quenching efficiency for Cy5, compared to Dabcyl's 84%, ensures minimal background and high contrast . This property is critical for sensitive detection of molecular events, such as protease activity, as demonstrated by its use in stable intracellular caspase probes with >14-day signal stability .

Cost-Effective Oligonucleotide Probe Manufacturing

For laboratories or core facilities engaged in high-throughput oligonucleotide synthesis, BHQ-2 amine offers a compelling economic advantage. When constructing probes with long-wavelength dyes (e.g., Quasar 670, Cy5), BHQ-2 provides a more favorable manufacturing profile than the spectrally similar BHQ-3 . The higher synthesis yields translate directly to lower per-probe costs and higher batch consistency, making BHQ-2 the practical, high-performance choice for large-scale assay development and production .

Stable Aptamer-Based Biosensor Construction

BHQ-2 amine's compatibility with various bioconjugation strategies extends its utility to aptamer-based biosensors. Its robust quenching of fluorophores like ROX has been successfully employed in molecular beacons for the detection of specific DNA targets, demonstrating its efficacy in structured nucleic acid probes . This positions BHQ-2 amine as a key component for developing next-generation sensors for diagnostics and environmental monitoring where high specificity and low background are paramount.

Application
Selection Property
Validation Focus
Multiplex qPCR with far-red reporters
Absorption match to orange-red fluorophores (TAMRA, Cy5)
Signal-to-noise ratio in far-red channels
Far-red FRET probes for in vivo imaging
High quenching efficiency for Cy5 in complex matrices
Imaging contrast and probe stability
Cost-effective oligonucleotide manufacturing
Favorable synthesis yield for long-wavelength probes
Batch consistency and per-probe cost
Aptamer-based biosensor construction
Compatibility with structured nucleic acid probes
Signal suppression in aptamer beacons
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